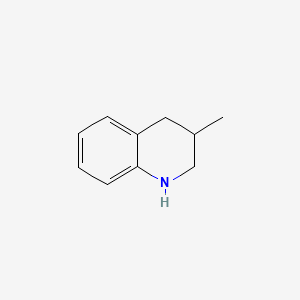
3-Methyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It is a derivative of tetrahydroquinoline, featuring a methyl group at the third position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
作用机制
Target of Action
3-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroisoquinoline (THIQ), a structural motif found in various natural products and therapeutic lead compounds Thiqs are known to interact with various biological targets, including enzymes and receptors involved in neurotransmission .
Mode of Action
For instance, N-benzyl THIQs function as antineuroinflammatory agents . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
For example, they have been shown to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific molecular and cellular effects of this compound are subjects of ongoing research.
生化分析
Biochemical Properties
3-Methyl-1,2,3,4-tetrahydroquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been shown to prevent the neurotoxic effect of certain endogenous neurotoxins
Dosage Effects in Animal Models
Related compounds such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been studied in rats, showing some damage to dopaminergic neurons at high doses
Metabolic Pathways
It is known that tetrahydroquinoline derivatives can be produced through various synthetic strategies
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the catalytic reduction of quinaldine (2-methylquinoline) using hydrogen in the presence of a suitable catalyst such as palladium on carbon. This method yields high purity this compound .
Industrial Production Methods: Industrial production typically employs similar catalytic hydrogenation techniques, often optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products .
化学反应分析
Types of Reactions: 3-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can yield fully saturated amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a tungstate ion.
Reduction: Diethylsilane in the presence of a catalyst such as boron trifluoride.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Functionalized tetrahydroquinoline derivatives.
科学研究应用
3-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals targeting neurodegenerative diseases and infections.
Industry: It is employed as an antioxidant and corrosion inhibitor in various industrial processes
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the third position.
N-Methyl-1,2,3,4-tetrahydroquinoline: Features a methyl group on the nitrogen atom.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group at the sixth position
Uniqueness: 3-Methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMGUAGCNSWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942867 |
Source


|
| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20668-20-6 |
Source


|
| Record name | 3-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
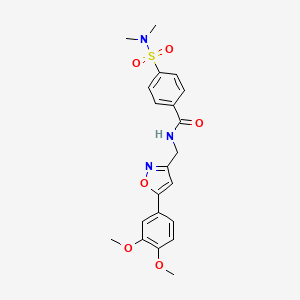
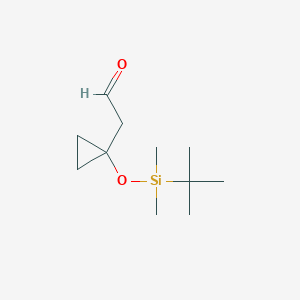

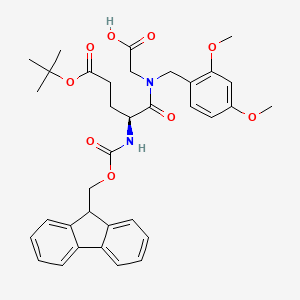
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2921518.png)
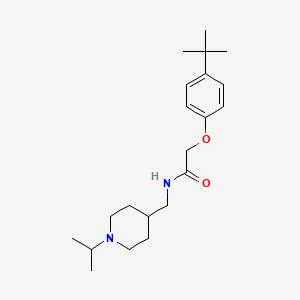
![Octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2921520.png)
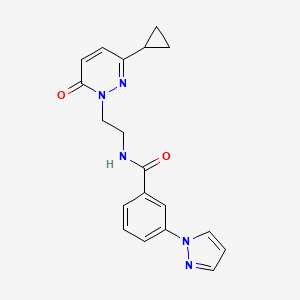
![2-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2921523.png)
![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2921525.png)

![7-(tert-butyl)-8-ethyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2921530.png)
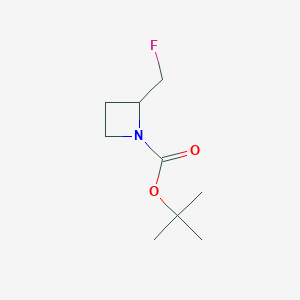
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2921532.png)
